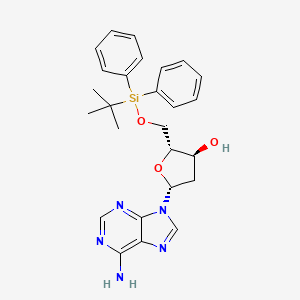

(2R,3S,5R)-5-(6-Amino-9H-purin-9-yl)-2-(((tert-butyldiphenylsilyl)oxy)methyl)tetrahydrofuran-3-ol

Description

This compound is a protected nucleoside derivative featuring a 6-aminopurine base (adenine analog) linked to a tetrahydrofuran sugar moiety. The tert-butyldiphenylsilyl (TBDPS) group at the 2'-hydroxymethyl position serves as a sterically bulky protecting group, commonly employed in oligonucleotide synthesis to prevent undesired side reactions during phosphorylation or glycosylation steps . The stereochemistry (2R,3S,5R) indicates a ribose-like sugar conformation, critical for maintaining structural similarity to natural nucleosides. Such derivatives are intermediates in synthesizing modified nucleosides for antiviral or anticancer therapeutics, where selective protection and deprotection strategies are essential .

Properties

Molecular Formula |

C26H31N5O3Si |

|---|---|

Molecular Weight |

489.6 g/mol |

IUPAC Name |

(2R,3S,5R)-5-(6-aminopurin-9-yl)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]oxolan-3-ol |

InChI |

InChI=1S/C26H31N5O3Si/c1-26(2,3)35(18-10-6-4-7-11-18,19-12-8-5-9-13-19)33-15-21-20(32)14-22(34-21)31-17-30-23-24(27)28-16-29-25(23)31/h4-13,16-17,20-22,32H,14-15H2,1-3H3,(H2,27,28,29)/t20-,21+,22+/m0/s1 |

InChI Key |

LXEXLEJMTPMTAW-BHDDXSALSA-N |

Isomeric SMILES |

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC[C@@H]3[C@H](C[C@@H](O3)N4C=NC5=C(N=CN=C54)N)O |

Canonical SMILES |

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3C(CC(O3)N4C=NC5=C(N=CN=C54)N)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S,5R)-5-(6-Amino-9H-purin-9-yl)-2-(((tert-butyldiphenylsilyl)oxy)methyl)tetrahydrofuran-3-ol typically involves multiple steps:

Formation of the Purine Base: The purine base is synthesized through a series of reactions starting from simple precursors like formamide and glycine.

Attachment to Tetrahydrofuran Ring: The purine base is then attached to a tetrahydrofuran ring through glycosylation reactions.

Protection and Deprotection Steps: The hydroxyl groups are protected using tert-butyldiphenylsilyl chloride to prevent unwanted side reactions. After the desired reactions, the protecting groups are removed.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups.

Reduction: Reduction reactions can be performed on the purine base to modify its electronic properties.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of reduced purine derivatives.

Substitution: Formation of alkylated or acylated purine derivatives.

Scientific Research Applications

Chemistry

Synthesis of Nucleoside Analogues: The compound is used as a precursor in the synthesis of nucleoside analogues, which are important in antiviral and anticancer research.

Biology

Enzyme Inhibition Studies: It serves as a model compound for studying enzyme inhibition, particularly enzymes involved in nucleotide metabolism.

Medicine

Drug Development: The compound is investigated for its potential as a therapeutic agent in the treatment of viral infections and cancer.

Industry

Biochemical Assays: It is used in various biochemical assays to study the interactions between nucleosides and proteins.

Mechanism of Action

The compound exerts its effects primarily through interactions with enzymes involved in nucleotide metabolism. It can act as a competitive inhibitor, binding to the active site of the enzyme and preventing the natural substrate from binding. This inhibition can disrupt the synthesis of nucleotides, leading to antiproliferative effects in cancer cells or antiviral effects in infected cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Modifications in the Purine Base

- 6-Amino substitution (target compound): The 6-amino group on the purine base is a hallmark of adenosine analogs, enabling hydrogen bonding in Watson-Crick base pairing.

- Melting point: 262–264°C .

- 6-((Furan-2-ylmethyl)amino) substitution (): Enhances lipophilicity and may modulate receptor binding.

- 2-Amino substitution (): Shifts base-pairing specificity, as seen in 2-aminopurine derivatives used as fluorescent probes .

Sugar Moiety Modifications

*Calculated based on molecular formulas.

Protecting Group Strategies

- TBDPS (target compound) : Provides superior steric hindrance compared to TBDMS (tert-butyldimethylsilyl), reducing unintended deprotection during synthesis .

- Bis(4-methoxyphenyl)(phenyl)methyl (DMT, ) : Acid-labile, used in solid-phase oligonucleotide synthesis for transient protection .

- Triethylsilyl (TES, ) : Less stable than TBDPS but easier to remove under mild conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.